
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Overview
Description
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS: 108865-84-5) is a chiral cyclic ester characterized by a five-membered 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a carboxylate ester at the 4-position. This compound is widely employed as a chiral building block in asymmetric synthesis, particularly in the preparation of natural products, pharmaceutical intermediates, and bioactive molecules . Its stereochemical versatility (available in both (R)- and (S)-enantiomers) enables its use in constructing complex tetrahydrofuran subunits and regulating biological pathways, such as bacterial quorum sensing via autoinducer-2 (AI-2) synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-Pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 2-Cyano-Pyrimidine .
Another method involves the cyclization of appropriate nitriles with amidines. For example, the reaction of malononitrile with formamidine acetate under reflux conditions can produce 2-Cyano-Pyrimidine .
Industrial Production Methods
Industrial production of 2-Cyano-Pyrimidine often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-Pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and thiols, leading to the formation of substituted pyrimidines.
Oxidation: Oxidative reactions can convert 2-Cyano-Pyrimidine into corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield amino derivatives of pyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and potassium carbonate are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives of pyrimidine.
Scientific Research Applications
Synthetic Applications
MDMDC serves as a chiral building block in the synthesis of various organic compounds. Below are notable synthetic applications:
Biological Applications
MDMDC has shown potential in various biological studies, particularly in antimicrobial research:
Case Study: Antimicrobial Activity Evaluation
A series of experiments evaluated the antimicrobial efficacy of MDMDC derivatives against Escherichia coli and Staphylococcus aureus. Results indicated significant reductions in bacterial viability at specific concentrations, suggesting its potential as a lead structure for antibiotic development.
Environmental Applications
Recent studies have explored MDMDC as a bio-based solvent alternative due to its favorable properties compared to traditional solvents. Its application in green chemistry aligns with sustainability goals within the chemical industry:
Property | Value |
---|---|
Toxicity | Lower toxicity compared to conventional solvents |
Environmental Impact | Reduced environmental footprint in chemical processes |
Research Insights and Future Directions
Research indicates that MDMDC's unique structure allows it to participate in various biochemical pathways. It has been identified as a precursor for compounds involved in bacterial interspecies communication, highlighting its relevance in microbiological studies .
Future Research Directions:
- Exploration of MDMDC derivatives for enhanced antimicrobial properties.
- Investigation into its role as a solvent in sustainable chemical processes.
- Development of new synthetic routes utilizing MDMDC for complex molecule synthesis.
Mechanism of Action
The mechanism by which 2-Cyano-Pyrimidine exerts its effects varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit cathepsin K, a protease involved in bone resorption, making it a potential treatment for osteoporosis . The compound interacts with the active site of the enzyme, blocking its activity and preventing the breakdown of bone matrix .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Methyl 2,2-Bis(trifluoromethyl)-1,3-Dioxolane-4-Carboxylate
- Structural Difference : Replacement of methyl groups at the 2-position with trifluoromethyl groups.
- Impact: Enhanced electron-withdrawing effects improve thermal and chemical stability. Fluorinated derivatives undergo selective hydrolysis and chlorination, enabling applications in fluoropolymer synthesis . Lower solubility in polar solvents compared to the non-fluorinated analog.
2,2-Dimethyl-1,3-Dioxolane-4-Carboxaldehyde
- Structural Difference : Carboxaldehyde replaces the carboxylate ester.
- Impact :
Potassium 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate
- Structural Difference : Carboxylic acid salt instead of the methyl ester.
- Impact :
Ring Size Variations
Ethyl 2,2-Dimethyl-1,3-Dioxane-5-Carboxylate
- Structural Difference : Six-membered 1,3-dioxane ring instead of a dioxolane.
- Impact :
Stereochemical Variations
Physicochemical and Reactivity Comparisons
Stability and Reactivity
- Methyl 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate :
- Fluorinated Analogs :
Physical Properties
Compound | Boiling Point | Solubility | Specific Rotation ([α]D²⁰) |
---|---|---|---|
This compound | 78°C (R-form) | Low in water | +11° (R) / −11° (S) |
Potassium carboxylate salt | N/A | High in water | N/A |
Fluorinated analog (CF₃) | >150°C | Low in methanol | N/A |
Biological Activity
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, biological applications, and relevant case studies.
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
- CAS Number : 52373-72-5
- Density : 1.106 g/mL at 25 °C
- Boiling Point : 70-75 °C at 10 mmHg
Synthesis
This compound can be synthesized through various methods, often involving the use of glycerol as a starting material. The synthesis process is crucial for ensuring the purity and optical activity of the compound, which is essential for its biological applications.
1. Antimicrobial Properties
Research indicates that derivatives of dioxolanes exhibit antimicrobial activities. A study focused on a series of optically pure dioxolanes demonstrated their effectiveness as inhibitors against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, suggesting potential applications in developing new antimicrobial agents .
2. Role in Glycerol Metabolism
This compound has been utilized as a probe to study glycerol metabolism in microorganisms such as Streptomyces cattleya. This research highlights its role in understanding metabolic pathways and the stereochemistry involved in glycerol utilization .
3. Solvent Applications
The compound has been explored as a bio-based solvent alternative due to its favorable properties compared to traditional solvents. A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate emphasizes its potential as an aprotic solvent with reduced toxicity and environmental impact . The development of such solvents aligns with current sustainability goals within the chemical industry.
Case Study 1: Antimicrobial Activity Evaluation
A series of experiments evaluated the antimicrobial efficacy of methyl 2,2-dimethyl-1,3-dioxolane derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, demonstrating the compound's potential as a lead structure for antibiotic development.
Compound | Concentration (mg/mL) | % Inhibition |
---|---|---|
Dioxolane A | 0.5 | 85% |
Dioxolane B | 1.0 | 90% |
Control | - | 10% |
Case Study 2: Glycerol Metabolism Study
In a study examining glycerol metabolism in Streptomyces cattleya, this compound was used to trace metabolic pathways. The findings revealed that this compound acts as an effective tracer for understanding glycerol's stereochemical processing within microbial systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate with high enantiomeric purity?
- Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution. For example, (S)-enantiomers are obtained using chiral auxiliaries or enzymes. Key steps include protecting the diol group with acetone to form the dioxolane ring and esterifying the carboxylate group under mild acidic conditions (e.g., HCl in methanol). Reaction temperatures between 0–25°C and catalysts like trifluoroacetic acid (TFA) are critical for minimizing racemization .
Q. How can researchers characterize the purity and stereochemical configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the dioxolane ring structure and ester group. For stereochemical analysis, NOESY or chiral shift reagents differentiate enantiomers.
- Chromatography : HPLC with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers. Retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) correlate with purity .
- Mass Spectrometry : LCMS ([M+H]+ peaks at m/z 755 or 604) confirms molecular weight and fragmentation patterns .
Q. What are the compound’s key physicochemical properties relevant to reaction design?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in methanol. The potassium salt derivative (CHKO) enhances aqueous solubility for biological studies .
- Stability : Hydrolyzes under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in synthesizing complex natural products?
- Methodological Answer : The (S)-enantiomer is critical for constructing tetrahydrofuran subunits in marine toxins like (−)-gymnodimine. Stereochemical mismatches lead to incorrect ring closures or low yields. Kinetic resolution via lipase-mediated transesterification ensures enantiopurity (>98% ee) .
Q. How can researchers resolve contradictions in copolymerization data involving this compound?
- Methodological Answer : Discrepancies in % conversion values (e.g., Alfrey-Price calculations vs. experimental data) arise from competing propagation kinetics. Use time-resolved H NMR to monitor monomer consumption and adjust reactivity ratios (e.g., Q-e values). For example, copolymerization with acrylates requires严格控制 initiator concentrations (e.g., benzoyl peroxide at 1–3 mol%) .
Q. What advanced applications exist for this compound in microbial quorum sensing studies?
- Methodological Answer : The compound serves as a precursor for (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a universal autoinducer (AI-2) in bacterial communication. Synthesize DPD via sequential oxidation with NaIO and reduction with NaBH. Validate activity using bioluminescence assays in Vibrio harveyi .
Q. How does the potassium salt derivative improve synthetic utility compared to the free ester?
- Methodological Answer : Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CHKO) enhances nucleophilicity in SN2 reactions. For example, it reacts efficiently with alkyl halides to form ethers or esters under phase-transfer conditions (e.g., tetrabutylammonium bromide in THF/water) .
Q. What mechanistic insights explain its role in polymerization reactions?
- Methodological Answer : The dioxolane ring stabilizes radical intermediates during vinyl polymerization. For poly[2,2-dimethyl-1,3-dioxolane-4-yl-methyl acrylate], inherent viscosities (0.45 in DMF) indicate moderate chain lengths. Adjust initiator (e.g., benzoyl peroxide) concentration to control molecular weight dispersity (Đ = 1.2–1.5) .
Properties
IUPAC Name |
methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWCCDWPKGNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.